(4-Acetamidocyclohexyl) nitrate

Catalog No.
S1532938
CAS No.
137213-91-3
M.F
C8H14N2O4
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Acetamidocyclohexyl) nitrate

CAS Number

137213-91-3

Product Name

(4-Acetamidocyclohexyl) nitrate

IUPAC Name

(4-acetamidocyclohexyl) nitrate

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C8H14N2O4/c1-6(11)9-7-2-4-8(5-3-7)14-10(12)13/h7-8H,2-5H2,1H3,(H,9,11)

InChI Key

ZGGZZKIXIOEJCM-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC(CC1)O[N+](=O)[O-]

Synonyms

(4-acetamidocyclohexyl) nitrate

Canonical SMILES

CC(=O)NC1CCC(CC1)O[N+](=O)[O-]

Mechanism of Action

(4-Acetamidocyclohexyl) nitrate belongs to a class of compounds known as guanylate cyclase activators. Guanylate cyclase is an enzyme that plays a crucial role in regulating blood vessel relaxation. By activating this enzyme, (4-Acetamidocyclohexyl) nitrate was thought to increase the production of cyclic guanosine monophosphate (cGMP), a molecule known to induce vasodilation (). This vasodilation effect could potentially improve blood flow to the heart in ischemic heart disorders, a condition where the heart muscle doesn't receive enough oxygen-rich blood.

Research and Development

(4-Acetamidocyclohexyl) nitrate was undergoing phase I clinical trials to assess its safety and efficacy in treating ischemic heart disease. Studies were conducted to examine how the drug is metabolized and eliminated from the body, particularly in dogs (). However, further development appears to have been discontinued.

(4-Acetamidocyclohexyl) nitrate is a chemical compound that belongs to the class of nitrated organic compounds. It features a cyclohexyl ring substituted with an acetamido group and a nitrate functional group. This compound is recognized for its potential applications in medicinal chemistry, particularly as a guanylate cyclase activator, which plays a crucial role in various physiological processes, including vasodilation and modulation of blood pressure.

, including:

  • Oxidation: The compound can be oxidized to yield various oxidation products. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can convert the nitrate group into other functional groups, which can alter the compound's reactivity and biological activity.
  • Substitution: This compound can undergo substitution reactions where the nitrate group is replaced by different functional groups, depending on the reaction conditions and reagents used.

These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic applications.

The biological activity of (4-Acetamidocyclohexyl) nitrate primarily revolves around its role as a guanylate cyclase activator. This mechanism involves:

  • Activation of Guanylate Cyclase: By activating this enzyme, the compound enhances the production of cyclic guanosine monophosphate (cGMP), which is crucial for smooth muscle relaxation and vasodilation.
  • Effects on Cardiovascular System: Research indicates that this compound may have beneficial effects on cardiovascular health, potentially aiding in the treatment of conditions such as hypertension and angina .

The synthesis of (4-Acetamidocyclohexyl) nitrate typically involves:

  • Nitration Reaction: The starting material, (4-Acetamidocyclohexyl) acetamide, is treated with a nitrating agent such as nitric acid. This reaction must be carefully controlled to avoid excessive heat or by-products.
  • Purification: After the nitration reaction, the resulting product is purified through methods like recrystallization or chromatography to isolate pure (4-Acetamidocyclohexyl) nitrate.

These steps are essential to ensure high yield and purity for further applications .

(4-Acetamidocyclohexyl) nitrate has several applications across different fields:

  • Medicinal Chemistry: Its role as a guanylate cyclase activator makes it a candidate for research into treatments for cardiovascular diseases.
  • Organic Synthesis: The compound serves as a reagent in various organic synthesis processes, particularly in studies related to nitration reactions.
  • Industrial

Studies on the interactions of (4-Acetamidocyclohexyl) nitrate with biological systems have highlighted its potential effects on various macromolecules:

  • DNA, RNA, and Proteins: As an alkylating agent, it may form covalent bonds with these biological macromolecules, potentially altering their structure and function.
  • Pharmacokinetics: Understanding how this compound behaves within biological systems is crucial for assessing its therapeutic potential and safety profile .

(4-Acetamidocyclohexyl) nitrate can be compared to other compounds that act as guanylate cyclase activators or possess similar functionalities:

CompoundDescriptionUnique Features
NitroglycerinA well-known nitrate used in treating anginaRapid action; forms nitric oxide
Isosorbide dinitrateAnother nitrate used for angina reliefLong-lasting effects; oral administration
Sodium nitroprussideA potent vasodilator used in emergenciesImmediate effect; used intravenously

These compounds share similarities in their mechanisms of action but differ in their pharmacokinetics, administration routes, and specific clinical applications. The uniqueness of (4-Acetamidocyclohexyl) nitrate lies in its specific structural features and potential therapeutic roles that may offer advantages over traditional nitrates .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

202.09535693 g/mol

Monoisotopic Mass

202.09535693 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-17

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